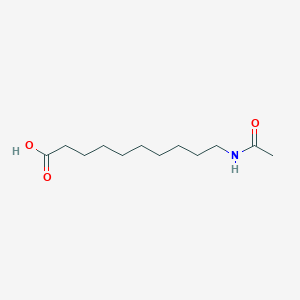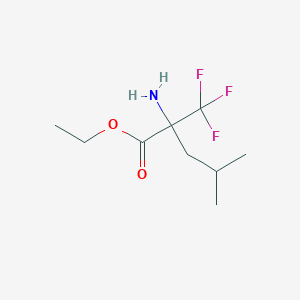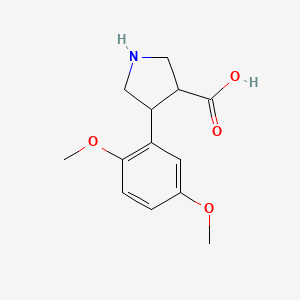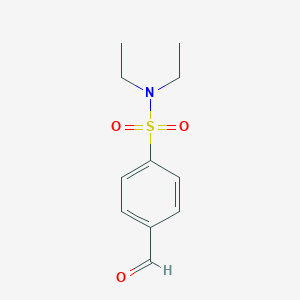
10-Acetamidodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Acetamidodecanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of decanoic acid, where an acetamido group is attached to the tenth carbon of the decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10-Acetamidodecanoic acid can be synthesized through several methods. One common approach involves the reaction of decanoic acid with acetic anhydride in the presence of a catalyst to form the acetamido derivative. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where decanoic acid and acetic anhydride are combined under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 10-Acetamidodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decylamine derivatives.
Substitution: Formation of various substituted decanoic acid derivatives.
Aplicaciones Científicas De Investigación
10-Acetamidodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 10-acetamidodecanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Decanoic Acid: The parent compound, lacking the acetamido group.
Lauric Acid: A similar fatty acid with a shorter carbon chain.
10-Hydroxydecanoic Acid: Another derivative of decanoic acid with a hydroxyl group instead of an acetamido group.
Uniqueness: 10-Acetamidodecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
10-acetamidodecanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-2-3-5-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
HJZYOWWKZLHXPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)


![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)








![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
